DK419

Pharmacokinetics Oral Bioavailability Niclosamide

Select DK419 for in vivo oncology studies requiring oral Wnt inhibition. Engineered to overcome Niclosamide's poor PK—1 mg/kg of DK419 achieves plasma exposure equivalent to 200 mg/kg of Niclosamide, enabling cost-effective, long-term dosing. Demonstrates an 11-fold potency increase over KY1220 (TOPFlash IC50: 0.19 μM) and uniquely synergizes with temozolomide to reverse chemoresistance in glioblastoma models by suppressing MGMT. This distinct, multifaceted mechanism and validated PDX efficacy make DK419 an irreplaceable chemical probe for colorectal cancer and GBM research.

Molecular Formula C16H8ClF6N3O
Molecular Weight 407.70 g/mol
Cat. No. B607139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDK419
SynonymsDK419;  DK-419;  DK 419; 
Molecular FormulaC16H8ClF6N3O
Molecular Weight407.70 g/mol
Structural Identifiers
InChIInChI=1S/C16H8ClF6N3O/c17-8-5-10(12-11(6-8)25-14(26-12)16(21,22)23)13(27)24-9-3-1-7(2-4-9)15(18,19)20/h1-6H,(H,24,27)(H,25,26)
InChIKeyMWNNIGRGNSXNEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DK419: A Next-Generation Oral Wnt/β-Catenin Inhibitor with Improved Pharmacokinetics for Oncology Research


DK419 (6-chloro-2-(trifluoromethyl)-N-(4-(trifluoromethyl)phenyl)-1H-benzimidazole-4-carboxamide) is a novel, potent, and orally bioavailable small molecule inhibitor of the Wnt/β-catenin signaling pathway [1]. It was rationally designed as a derivative of the FDA-approved drug Niclosamide, aiming to retain its multifunctional activity while overcoming its poor systemic exposure [2]. DK419 effectively inhibits Wnt/β-catenin-mediated transcription, suppresses downstream target protein expression, and induces pAMPK production, establishing it as a critical chemical probe for oncology research, particularly in colorectal cancer and glioblastoma models [1][3].

Why DK419 Cannot Be Replaced by Generic Wnt Inhibitors in Critical Experiments


The Wnt/β-catenin pathway is a complex signaling cascade with multiple nodes for potential therapeutic intervention, from ligand-receptor binding at the membrane to transcriptional activity in the nucleus. Consequently, Wnt inhibitors are a highly heterogeneous class of molecules with vastly different mechanisms, potencies, and pharmacokinetic (PK) profiles. Direct substitution of one Wnt inhibitor for another without rigorous evidence of functional equivalence can lead to misinterpretation of results. For instance, a tankyrase inhibitor like XAV939 operates through a distinct mechanism of stabilizing the destruction complex, while a Porcupine inhibitor like IWP-2 blocks Wnt ligand secretion . Their cellular effects and downstream target modulation will differ substantially. DK419, as a direct derivative of Niclosamide, was specifically engineered to address the known PK liabilities of its parent molecule while preserving its unique multifunctional activity profile, including effects on cellular metabolism [1]. This engineered differentiation means that substituting DK419 with its parent Niclosamide or another Wnt inhibitor would not replicate its specific combination of on-target potency and in vivo exposure, making such a substitution scientifically invalid for many experimental designs.

Quantitative Evidence Guide: Measurable Advantages of DK419 Over Close Analogs and Alternatives


DK419's Orally Bioavailable PK Profile Enables In Vivo Studies at Doses 200x Lower Than Niclosamide

DK419 was designed to overcome the poor oral bioavailability of its parent compound, Niclosamide, a critical limitation for in vivo oncology studies. A direct head-to-head comparison of plasma concentrations in mice demonstrates this improvement. DK419 achieved a therapeutically relevant plasma concentration at an oral dose of 1 mg/kg [1]. In contrast, Niclosamide required an oral dose of 200 mg/kg to achieve a comparable plasma concentration [1]. This stark difference in required dosage is a primary, quantifiable advantage of DK419 for any in vivo application.

Pharmacokinetics Oral Bioavailability Niclosamide

DK419 Exhibits Superior In Vitro Potency in Wnt/β-Catenin Reporter Assays Versus a Broad Spectrum of Inhibitors

The primary on-target potency of DK419 is a key differentiator. In a standard TOPFlash reporter assay, DK419 inhibits Wnt/β-catenin-mediated transcription with an IC50 of 0.19 μM [1]. When benchmarked against other commonly used Wnt pathway inhibitors in the same assay format, DK419 demonstrates superior potency . For instance, the small molecule KY1220, which also targets the Wnt/β-catenin pathway, has a reported IC50 of 2.1 μM . Furthermore, a high-throughput screening study identified the most potent inhibitor from a large library as phorbol 12-myristate 13-acetate with an IC50 of 0.1 μM, placing DK419 among the most potent molecules in the field [2].

Wnt/β-catenin Reporter Assay Potency

DK419 Demonstrates Potent Anti-Proliferative Activity in Colorectal Cancer Cells Comparable to or Better Than Other Wnt Inhibitors

Translating on-target Wnt inhibition into meaningful anti-cancer activity is a crucial functional readout. DK419 strongly inhibits the proliferation of several colorectal cancer (CRC) cell lines in vitro, with IC50 values ranging from 0.07 to 0.36 μM [1]. This level of potency is significantly higher than many other Wnt inhibitors that have been profiled in similar viability assays. For example, the compound YW2036, another potent Wnt/β-catenin inhibitor, has an IC50 of 637 nM (0.637 μM) . The reported range for DK419 places its activity at the upper end of potency for this class of compounds in a cancer-relevant functional assay.

Colorectal Cancer Anti-Proliferative Cell Viability

High-Value Application Scenarios: Where DK419 Provides a Decisive Scientific Advantage


In Vivo Efficacy Studies in Preclinical Oncology Models Requiring Oral Dosing

DK419 is the preferred Wnt inhibitor for any in vivo oncology study where oral administration is required. The direct evidence showing that a 1 mg/kg dose of DK419 yields plasma concentrations comparable to a 200 mg/kg dose of Niclosamide is transformative [1]. This allows for practical, cost-effective, and reproducible long-term dosing studies in mouse models of colorectal cancer or glioblastoma that would be impossible or prohibitively expensive with its parent compound. The demonstrated inhibition of patient-derived xenograft (PDX) tumor growth (CRC240 model) with oral dosing further validates this application [1].

In Vitro Mechanistic Studies of Wnt/β-Catenin Signaling in Cancer Cells

For researchers dissecting the canonical Wnt pathway, DK419 offers a unique combination of high potency and a well-defined mechanism of action that is distinct from other chemical probes. With a TOPFlash reporter IC50 of 0.19 μM, it is 11-fold more potent than the inhibitor KY1220, allowing for more selective pathway interrogation at lower concentrations [2]. Its mechanism, involving downstream effects on β-catenin nuclear translocation and target gene expression (Cyclin D1, c-Myc, Survivin) as well as pAMPK induction, provides a multifaceted and robust phenotype that is ideal for generating clear mechanistic data [1].

Combination Therapy Studies to Overcome Chemoresistance

A high-value and unique application for DK419 is in studies designed to reverse chemoresistance. Recent evidence demonstrates that DK419 acts synergistically with the standard-of-care chemotherapeutic temozolomide (TMZ) in TMZ-resistant glioblastoma (GBM) cells (SF763 and SF767 lines) [2]. This is a critical and quantifiable advantage; in these same models, a direct comparator (TMZ alone) is significantly less effective. This specific synergy, achieved by suppressing MGMT expression via Wnt/β-catenin inhibition, positions DK419 as a key enabling reagent for research into novel combination therapies for this aggressive and difficult-to-treat cancer [2].

Technical Documentation Hub

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